ethyl 4-(N-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(N-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a chlorophenyl group and a glycine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(N-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate typically involves multiple steps:
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Formation of the Piperazine Core: : The piperazine ring can be synthesized through cyclization reactions involving diamines and appropriate electrophiles. For instance, the reaction of 1,2-diamines with sulfonium salts under basic conditions can yield protected piperazines .
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Introduction of the Chlorophenyl Group: : The chlorophenyl group can be introduced via nucleophilic substitution reactions. For example, reacting piperazine with 4-chlorobenzyl chloride in the presence of a base can yield the desired chlorophenyl-substituted piperazine .
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Coupling with Glycine Derivative: : The glycine derivative can be coupled to the piperazine ring using peptide coupling reagents such as carbodiimides (e.g., EDCI) in the presence of a base like N-methylmorpholine (NMM).
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Esterification: : The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(N-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
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Reduction: : Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols.
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Substitution: : Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
Ethyl 4-(N-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate has several applications in scientific research:
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Chemistry: : Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds .
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Biology: : Studied for its interactions with various biological targets, including enzymes and receptors.
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Medicine: : Investigated for its potential therapeutic effects in treating neurological and psychological disorders due to its ability to interact with neurotransmitter systems.
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Industry: : Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 4-(N-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s piperazine ring can mimic the structure of endogenous neurotransmitters, allowing it to bind to and modulate the activity of these receptors. This can lead to changes in neurotransmitter release and signal transduction pathways, ultimately affecting physiological and psychological processes.
Biological Activity
Ethyl 4-(N-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a piperazine ring, an ethyl ester group, and a chlorophenyl moiety, which suggest diverse interactions within biological systems. The following sections provide an overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C20H28ClN5O4, with a molecular weight of 437.9 g/mol. Its structural complexity allows it to engage in various biological interactions, making it a candidate for therapeutic applications.
Research indicates that compounds with similar structures often exhibit significant biological activities, particularly in the modulation of neurotransmitter receptors. This compound may interact with several receptor types:
- Dopamine Receptors : Compounds related to this structure have shown high affinity for dopamine D4 receptors, which are involved in the regulation of mood and cognition. For instance, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide exhibited an IC50 value of 0.057 nM for the D4 receptor, demonstrating potent activity .
- Serotonin Receptors : Similar piperazine derivatives have also been studied for their interactions with serotonin receptors, which play crucial roles in mood regulation and anxiety .
In Vitro and In Vivo Studies
The specific biological effects of this compound require further empirical studies. Initial investigations suggest that it may possess:
- Antidepressant-like Effects : Given its structural similarities to known antidepressants that target serotonin and dopamine pathways.
- Anti-inflammatory Properties : Some derivatives have shown promise in treating inflammatory conditions, potentially through modulation of immune responses.
Synthesis and Derivatives
The synthesis of this compound typically involves several steps:
- Formation of the Piperazine Ring : Starting from appropriate precursors such as chlorophenyldihydroxy compounds.
- Acid Chloride Reaction : The piperazine derivative is acylated using carbonic acid derivatives.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds.
Research Findings and Case Studies
A review of literature reveals several case studies highlighting the potential applications of related compounds:
Properties
Molecular Formula |
C20H28ClN5O4 |
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Molecular Weight |
437.9 g/mol |
IUPAC Name |
ethyl 4-[2-[[4-(4-chlorophenyl)piperazine-1-carbonyl]amino]acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H28ClN5O4/c1-2-30-20(29)26-13-9-24(10-14-26)18(27)15-22-19(28)25-11-7-23(8-12-25)17-5-3-16(21)4-6-17/h3-6H,2,7-15H2,1H3,(H,22,28) |
InChI Key |
FWYTVXXUHSXUOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CNC(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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